8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime
Overview
Description
8-Isopropyl-8-aza-bicyclo[321]octan-3-one oxime is a chemical compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes an oxime functional group attached to a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime typically involves the reaction of acetyltropyl chloride with N-isopropylnortropine under specific conditions. The reaction is carried out in a three-neck flask equipped with a mechanical stirrer, and the mixture is heated at 85°C for 6 hours. After the reaction is complete, the mixture is cooled and dissolved in chloroform, followed by purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitroso derivatives, while reduction can yield primary or secondary amines.
Scientific Research Applications
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-8-aza-bicyclo[3.2.1]octan-3-one hydrochloride: This compound shares a similar bicyclic structure but differs in the substituent groups attached to the bicyclic core.
8-Azabicyclo[3.2.1]octan-3-ol: Another related compound with a hydroxyl group instead of an oxime group.
Uniqueness
8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime is unique due to its specific functional group (oxime) and the isopropyl substituent, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUUQYWNLUFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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